REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.N1CCCC1.[F:20][C:21]1[CH:22]=[CH:23][C:24](O)=[C:25]([C:27](=[O:29])[CH3:28])[CH:26]=1>CO>[F:20][C:21]1[CH:26]=[C:25]2[C:24](=[CH:23][CH:22]=1)[O:1][C:2]1([CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)[CH2:28][C:27]2=[O:29]
|
Name
|
|
Quantity
|
12.1 g
|
Type
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reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)O
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Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
hexanes
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Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 80° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethyl acetate (150 mL)
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Type
|
WASH
|
Details
|
washed with 1N HCl (1×150 mL) and brine (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
was heated at 60° C. until in solution
|
Type
|
DISSOLUTION
|
Details
|
Once dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
FILTRATION
|
Details
|
The crystals were collected via vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with hexanes
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |